Product packaging for 5-Amino-2-ethoxybenzoic acid(Cat. No.:CAS No. 106262-38-8)

5-Amino-2-ethoxybenzoic acid

Cat. No.: B019347
CAS No.: 106262-38-8
M. Wt: 181.19 g/mol
InChI Key: KKAGCLHBZFYBOP-UHFFFAOYSA-N
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Description

Overview of the Significance of Aminobenzoic Acid Derivatives in Medicinal Chemistry and Materials Science

Aminobenzoic acids are organic compounds that feature both an amino and a carboxylic acid functional group attached to a benzene (B151609) ring. fishersci.com The relative positions of these groups (ortho, meta, or para) can lead to significant differences in their chemical properties. researchgate.net Derivatives of aminobenzoic acid, particularly para-aminobenzoic acid (PABA), are of great interest in medicinal chemistry and materials science due to their structural versatility and biological activity. researchgate.netnih.gov

In medicinal chemistry, aminobenzoic acid derivatives serve as crucial building blocks for a wide array of pharmaceuticals. nih.gov Their ability to undergo substitutions at both the amino and carboxyl groups allows for the development of novel molecules with diverse therapeutic applications. nih.gov For instance, PABA is a precursor in the synthesis of folic acid, a vitamin essential for DNA synthesis and repair in many organisms. explorationpub.commdpi.com This has led to the development of sulfonamides, which act as PABA mimetics and have been mainstays in the antibacterial market. nih.gov Research has also highlighted the potential of aminobenzoic acid derivatives in creating new drugs to combat antibiotic resistance. explorationpub.com Furthermore, these derivatives have shown promise in treating a range of conditions, with studies indicating potential anticancer, anti-inflammatory, antiviral, and antioxidant properties. nih.gov

In the realm of materials science, aminobenzoic acid derivatives are valued for their role in creating novel polymers and other materials. Aromatic polyamides, or aramids, which are derived from these compounds, are fundamental components of heat- and impact-resistant fabrics. nih.gov The unique structural features of aminobenzoic acid derivatives also allow them to form distinct secondary structures like helices and β-turns, which can enhance the properties of materials such as cyclic peptides. nih.gov

Historical Development and Contemporary Research Trajectories for Ethoxybenzoic Acids

The history of benzoic acid itself dates back to the 16th century. wikipedia.org The development of its derivatives, such as ethoxybenzoic acids, is a more recent endeavor driven by the pursuit of new materials and therapeutic agents. One of the well-known derivatives, 2-Ethoxybenzoic acid, is recognized for its use in some dental cements. wikipedia.org Historically, various materials have been used for dental applications, with zinc oxide eugenol (B1671780) cements being developed in 1875. nih.gov Over time, additives like ortho-ethoxybenzoic acid (EBA) were incorporated to improve the strength and reduce the solubility of these cements. nih.gov

Contemporary research into ethoxybenzoic acids continues to explore their applications in dentistry and beyond. For example, studies have investigated the interactions between 2-ethoxybenzoic acid and eugenol, another component of dental cements, to understand their effects on cytotoxicity. nih.gov Research has also compared the performance of materials like Super Ethoxybenzoic Acid (Super-EBA) cement with other dental materials such as mineral trioxide aggregate (MTA). researcher.life

Beyond dentistry, the unique chemical structure of ethoxybenzoic acid derivatives makes them interesting candidates for broader research. For instance, 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid has been studied for its potential lipid-lowering effects. The presence of both an ethoxy group and a benzoic acid moiety in these compounds influences their physicochemical properties, which is a key area of ongoing investigation. The structural information of various alkoxy-substituted benzoic acids, including ethoxy derivatives, is crucial for understanding how their molecular features govern their crystalline structures, which has implications for the design of new materials. researchgate.net

The specific compound, 5-Amino-2-ethoxybenzoic acid, combines the features of both aminobenzoic and ethoxybenzoic acids. Its structure, featuring an amino group at the 5-position and an ethoxy group at the 2-position of the benzene ring, provides a unique combination of electron-donating (ethoxy) and electron-withdrawing (carboxylic acid) substituents. This influences its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules, including potential histone demethylase inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B019347 5-Amino-2-ethoxybenzoic acid CAS No. 106262-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAGCLHBZFYBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 2 Ethoxybenzoic Acid and Its Functionalized Analogs

Established Synthetic Routes for Aminobenzoic Acid Scaffolds

The formation of the aminobenzoic acid structure is a foundational step, and several classical organic reactions can be employed or adapted for this purpose.

The Kolbe-Schmitt reaction is a carboxylation method that introduces a carboxylic acid group onto a phenol (B47542) ring. wikipedia.orgbyjus.com The reaction proceeds by treating a sodium phenoxide with carbon dioxide under pressure and heat, followed by acidification. wikipedia.orgbyjus.com While the classic reaction uses phenol to produce salicylic (B10762653) acid, it can be adapted to create aminobenzoic acid scaffolds by using aminophenols as the starting material. cambridge.org The phenoxide, being more reactive towards electrophilic aromatic substitution than phenol itself, undergoes electrophilic substitution with the weak electrophile, carbon dioxide. byjus.com The choice of alkali metal hydroxide (B78521) can influence the regioselectivity, with sodium phenoxide typically favoring ortho-carboxylation and potassium phenoxide favoring the para-product. byjus.comcambridge.org

Table 1: Examples of the Kolbe-Schmitt Reaction on Substituted Phenols

Phenol PrecursorReaction ConditionsPrimary Product
Phenol1. NaOH, CO2, 125°C, 100 atm; 2. H2SO42-Hydroxybenzoic acid (Salicylic acid) wikipedia.org
m-AminophenolAdapted Kolbe-Schmitt conditions4-Amino-2-hydroxybenzoic acid cambridge.org
ResorcinolAdapted Kolbe-Schmitt conditionsβ-Resorcylic acid cambridge.org
Potassium Phenoxide1. KOH, CO2; 2. Acid4-Hydroxybenzoic acid byjus.com

A widely used and versatile two-step method for synthesizing aminobenzoic acids involves the nitration of a benzoic acid derivative followed by the reduction of the nitro group. The regioselectivity of the initial nitration step is governed by the directing effects of the substituents already present on the aromatic ring. For instance, the synthesis of m-aminobenzoic acid can be achieved by nitrating methyl benzoate (B1203000). google.com The ester group directs the incoming nitro group to the meta position. Following nitration, the ester is saponified, and the resulting m-nitrobenzoic acid is reduced to m-aminobenzoic acid. google.com

The reduction of the nitro group to a primary amine can be accomplished using various reagents. Catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst (H2/Pd-C) is a common and efficient method, often providing quantitative yields. chemicalbook.com

Table 2: Synthesis of Aminobenzoic Acids via Nitration and Reduction

Starting MaterialIntermediate Nitro CompoundReducing Agent/MethodFinal Product
Methyl BenzoateMethyl m-nitrobenzoateHydrazine google.comm-Aminobenzoic acid google.com
5-Methoxy-2-nitrobenzoic acid(Starting material is already nitrated)H2, Pd/C chemicalbook.com2-Amino-5-methoxybenzoic acid chemicalbook.com
2-Nitrotoluene2,4-DinitrotolueneNot specified2,4-Diaminotoluene
4-Nitrotoluene2,4-DinitrotolueneNot specified2,4-Diaminotoluene

Aniline (B41778) and its derivatives serve as important precursors for aminobenzoic acids. One strategy involves the direct carboxylation of aniline, though this can be challenging. A more common approach is to start with an aniline derivative that contains a substituent that can be chemically transformed into a carboxylic acid. For example, an aminotoluene can be oxidized to form an aminobenzoic acid. Furthermore, aminobenzoic acids themselves can be decarboxylated to produce aniline, a reaction that can be performed under thermal conditions or in the presence of acid catalysts. google.comgoogle.com This highlights the synthetic relationship between these two classes of compounds. Bioproduction methods are also being developed for aminobenzoic acids, which can be seen as derivatives of aniline monomers. mdpi.com

The formation of a carboxylic acid group on an aromatic ring can be achieved by the oxidation of a precursor substituent, most commonly an alkyl group. Benzoic acid is produced commercially by the partial oxidation of toluene (B28343) with oxygen, a process catalyzed by cobalt or manganese naphthenates. wikipedia.orgalfa-chemistry.com This principle can be applied to substituted toluenes to create substituted benzoic acids. For instance, the oxidation of an aminotoluene can yield an aminobenzoic acid. Various oxidizing agents can be employed in laboratory syntheses, with potassium permanganate (B83412) (KMnO4) being a classic and effective choice. alfa-chemistry.com Benzyl (B1604629) alcohols and benzyl chlorides are also readily oxidized to benzoic acid. wikipedia.org The biosynthesis of benzoic acid in plants also involves oxidative pathways, such as the β-oxidative route that converts cinnamic acid to benzoyl-CoA. nih.govnih.gov

Table 3: Oxidation of Precursors to Form Benzoic Acids

Precursor CompoundOxidizing Agent/CatalystProduct
TolueneO2, Cobalt/Manganese naphthenates wikipedia.orgBenzoic acid wikipedia.org
ToluenePotassium permanganate (KMnO4) alfa-chemistry.comBenzoic acid alfa-chemistry.com
Benzyl AlcoholGeneral oxidizing agents wikipedia.orgBenzoic acid wikipedia.org
Cinnamic Acidβ-oxidative pathway (in plants) nih.govBenzoic acid nih.govnih.gov

Strategic Approaches for Introducing Ethoxy and Amino Functionalities at Specific Positions

The synthesis of 5-Amino-2-ethoxybenzoic acid requires a strategy that controls the regiochemistry of three different substituents on the benzene (B151609) ring. A logical and efficient pathway begins with a readily available precursor, 2-hydroxybenzoic acid (salicylic acid). The synthetic sequence leverages the directing effects of the functional groups to install the ethoxy and amino groups at the desired positions.

The key steps in this strategic approach are:

Etherification: The phenolic hydroxyl group of 2-hydroxybenzoic acid is converted to an ethoxy group. This is typically achieved via a Williamson ether synthesis, where the phenol is first deprotonated with a base (like sodium hydroxide) to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent (such as ethyl iodide or diethyl sulfate) to form 2-ethoxybenzoic acid. wikipedia.org

Regioselective Nitration: The resulting 2-ethoxybenzoic acid is then nitrated. In this electrophilic aromatic substitution reaction, the positions of the existing substituents direct the incoming nitro group. The ethoxy group (-OEt) is a strong activating group and an ortho-, para-director. The carboxylic acid group (-COOH) is a deactivating group and a meta-director. The powerful activating effect of the ethoxy group dominates, directing the nitration primarily to the para position (position 5), which is sterically accessible. This yields 2-ethoxy-5-nitrobenzoic acid.

Reduction: The final step is the reduction of the nitro group on 2-ethoxy-5-nitrobenzoic acid to an amino group. As previously described, this transformation is commonly carried out using catalytic hydrogenation (e.g., H2 over a Pd, Pt, or Ni catalyst) or with metals in acidic media (e.g., Sn/HCl). chemicalbook.com This step yields the final product, this compound.

Advanced Derivatization Techniques for this compound

This compound possesses two primary reactive functional groups—the aromatic amino group and the carboxylic acid—making it a versatile building block for more complex molecules. Advanced derivatization techniques can selectively target one or both of these sites.

Derivatization of the Amino Group:

Amide Formation: The amino group can be acylated by reacting it with acid chlorides or anhydrides in the presence of a base to form amides.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines, also known as Schiff bases. nih.gov This reaction is typically reversible and may require acidic or basic catalysis.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate can then be used in various subsequent reactions, such as Sandmeyer reactions or azo coupling to form brightly colored azo compounds. researchgate.net

Derivatization of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species.

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This often requires activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the amine. researchgate.net

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

Table 4: Potential Derivatization Reactions for this compound

Reactive SiteReaction TypeTypical ReagentsProduct Class
Amino GroupAcylationAcid Chloride (R-COCl), BaseN-Acyl Amide
Amino GroupSchiff Base FormationAldehyde (R-CHO) or Ketone (R-CO-R')Imine (Schiff Base)
Amino GroupDiazotizationNaNO2, HCl (0-5 °C)Diazonium Salt
Carboxylic AcidEsterificationAlcohol (R-OH), Acid CatalystEster
Carboxylic AcidAmide Formation1. SOCl2; 2. Amine (R-NH2)Amide
Carboxylic AcidReductionLiAlH4Primary Alcohol

Halogenation Reactions for Enhanced Molecular Diversity

Halogenation of the this compound scaffold is a key strategy for creating molecular diversity, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of halogen atoms, such as bromine and iodine, onto the aromatic ring can significantly alter electron distribution, lipophilicity, and metabolic stability, thereby influencing biological activity.

Bromination:

The bromination of benzoic acid derivatives is a well-established synthetic transformation. For substrates with activating groups like the amino and ethoxy functions in this compound, electrophilic aromatic substitution with bromine typically proceeds under mild conditions. The regioselectivity of the reaction is dictated by the directing effects of the substituents. The ethoxy group at position 2 and the amino group at position 5 are both ortho-, para-directing. Therefore, bromination is expected to occur at positions 3, 4, or 6.

A general method for the bromination of an aminobenzoic acid involves dissolving the substrate in a suitable solvent, such as glacial acetic acid, and treating it with a solution of bromine. chemicalbook.com The reaction temperature is often kept low initially to control the reaction rate and selectivity. chemicalbook.com For example, the synthesis of 2-amino-5-bromobenzoic acid from o-aminobenzoic acid is achieved by the dropwise addition of bromine in glacial acetic acid at 15°C. chemicalbook.com A similar approach can be adapted for this compound, likely yielding a mixture of brominated products, which would then require separation and characterization.

Iodination:

Iodination provides another avenue for functionalization. The synthesis of 5-amino-2,4,6-triiodoisophthalamide derivatives, which are intermediates for X-ray contrast agents, involves the iodination of a related 5-aminoisophthalamide compound using iodine chloride. google.comepo.org This suggests that direct iodination of the this compound ring is feasible.

A method for producing 2-amino-5-iodobenzoic acid involves the reaction of 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. google.com This approach avoids the use of half of the iodine as a non-reactive iodide salt and simplifies the process. google.com Such a method could be applied to this compound to introduce iodine atoms onto the aromatic ring, creating valuable intermediates for further synthetic elaboration.

The table below summarizes representative halogenation reactions on related aminobenzoic acid structures, which can be considered as model reactions for the halogenation of this compound.

Starting MaterialReagentsProductReference
o-Aminobenzoic acidBromine, Glacial Acetic Acid2-Amino-5-bromobenzoic acid and 2-Amino-3,5-dibromobenzoic acid chemicalbook.com
2-Aminobenzoic acidMolecular Iodine, Hydrogen Peroxide2-Amino-5-iodobenzoic acid google.com
5-Amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamideIodine Chloride5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide google.comepo.org

Esterification and Amide Coupling Reactions for Prodrug and Conjugate Synthesis

Modification of the carboxylic acid moiety of this compound through esterification and amide coupling is a critical strategy in medicinal chemistry, particularly for the development of prodrugs and bioconjugates. These modifications can enhance pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability. nih.gov

Esterification for Prodrug Synthesis:

Ester prodrugs are frequently designed to improve the lipophilicity of a parent drug, thereby enhancing its absorption across biological membranes. exo-ricerca.it The carboxylic acid of this compound can be esterified with various alcohols to mask its polarity. This strategy is particularly useful when targeting specific enzymes, known as esterases, that can hydrolyze the ester bond in vivo to release the active parent drug. exo-ricerca.it

Amino acids themselves are often used as promoieties in ester prodrugs to leverage amino acid transporters for increased absorption. nih.govnih.gov The synthesis of such prodrugs typically involves the coupling of the carboxylic acid with a protected amino acid alcohol derivative, followed by deprotection. The stability of the resulting ester is crucial and can be modulated by the choice of amino acid and any linking groups. nih.gov

Amide Coupling Reactions:

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. nih.govluxembourg-bio.com The carboxylic acid of this compound can be coupled with a wide variety of amines to generate a diverse library of amide derivatives. This is often achieved by activating the carboxylic acid with a coupling reagent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.govluxembourg-bio.com Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOPCl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride). nih.gov

For electron-deficient amines, which can be challenging to couple, specific protocols have been developed. One such method utilizes EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt to achieve good to excellent yields. nih.gov The choice of solvent and base is also critical for the success of these reactions. growingscience.com

The table below provides an overview of common coupling reagents used for amide bond formation.

Coupling Reagent/SystemDescriptionReference
DCC/HOBtDicyclohexylcarbodiimide with 1-hydroxybenzotriazole as an additive to improve yield and reduce epimerization. luxembourg-bio.com
EDC/HOBt/DMAP1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with HOBt and 4-dimethylaminopyridine, effective for coupling with electron-deficient amines. nih.gov
HATU/DIPEAA uronium-based coupling reagent used with a non-nucleophilic base like diisopropylethylamine. nih.govgrowingscience.com
POCl₃/Pyridine (B92270)Phosphorus oxychloride in the presence of pyridine can be used to activate the carboxylic acid for amidation. growingscience.com

Formation of N-Carboxyanhydrides and Subsequent Tandem Reactions

N-Carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are reactive heterocyclic compounds derived from amino acids. wikipedia.org The structure of this compound, containing both an amino and a carboxylic acid group, makes it a suitable precursor for the formation of a corresponding N-carboxyanhydride. These intermediates are highly valuable in synthesis due to the activation of the carboxylic acid moiety, allowing for facile reactions with nucleophiles to form amide or ester bonds. google.com

The classical method for preparing NCAs involves the treatment of the parent amino acid with phosgene (B1210022) (COCl₂) or its less hazardous derivatives like diphosgene or triphosgene. wikipedia.orggoogle.com This process leads to the formation of the cyclic anhydride (B1165640). However, concerns over the toxicity of phosgene have driven the development of alternative, safer methods.

More recent, phosgene-free methods have been developed. One such approach utilizes n-propylphosphonic anhydride (T3P®) for the synthesis of α-amino acid NCAs from Boc-protected amino acids. nih.gov Another innovative method reports the direct synthesis of NCAs from amino acids and carbon dioxide (CO₂), a renewable C1 source, using n-propylphosphonic anhydride. rsc.orgresearchgate.net This latter method is particularly advantageous as it often yields NCAs with high purity after a simple workup, avoiding the need for extensive purification. rsc.orgresearchgate.net

Once formed, the N-carboxyanhydride of this compound can undergo various tandem reactions. A key reaction of NCAs is ring-opening polymerization to form polypeptides. wikipedia.org In the context of a single molecule, the activated carbonyl group is susceptible to nucleophilic attack. For instance, in a one-pot reaction, the NCA can be generated in situ and then reacted with a nucleophile to form a new amide or ester, streamlining the synthetic process. This has been demonstrated in the tandem synthesis of medicinally active alkaloids. rsc.orgresearchgate.net

The general reaction for the formation of an NCA from an amino acid is depicted below:

H₂N-CHR-COOH + COCl₂ → O=C-O-C(=O)-NH-CHR- + 2 HCl

This highlights the cyclization process that forms the characteristic five-membered ring of the N-carboxyanhydride.

Rational Design and Synthesis of Chemically Modified Analogs

The rational design and synthesis of chemically modified analogs of this compound are guided by the goal of optimizing its properties for specific applications, often in medicinal chemistry or materials science. This process involves making targeted structural modifications to the parent molecule to enhance desired characteristics while minimizing undesirable ones.

The design of new analogs often begins with establishing a structure-activity relationship (SAR). By systematically modifying different parts of the this compound scaffold—the amino group, the ethoxy group, the carboxylic acid, and the aromatic ring—and evaluating the resulting compounds, researchers can identify key structural features responsible for a particular biological effect. For example, in the design of tyrosinase inhibitors, derivatives of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one were synthesized and evaluated to determine the impact of different substituents on their inhibitory activity. nih.gov

Synthetic strategies for creating these analogs build upon the fundamental reactions discussed previously. For instance, to explore the impact of the ethoxy group, analogs with different alkoxy groups (e.g., methoxy (B1213986), propoxy) could be synthesized. The synthesis of a methoxy analog, 5-Amino-2-methoxybenzoic acid, can be achieved by the hydrogenation of 5-Methoxy-2-nitrobenzoic acid over a palladium on carbon (Pd/C) catalyst.

Modification of the aromatic ring through substitution is another common strategy. Analogs with different substituents at various positions can be synthesized to probe steric and electronic effects. For example, the synthesis of 2-amino-5-chlorobenzoic acid is accomplished by the reduction of 5-chloro-2-nitrobenzoic acid using Raney nickel as a catalyst. chemicalbook.com

The development of analogs for antimicrobial peptides provides another example of rational design. In one study, analogs of a peptide called Oreoch-2 were rationally designed and synthesized to improve their antibacterial activity and reduce hemolysis. researchgate.net This involved truncating the peptide chain and making specific amino acid substitutions. While not directly related to this compound, this approach of iterative design, synthesis, and evaluation is central to the development of new functional molecules.

The synthesis of a library of analogs allows for a comprehensive exploration of the chemical space around the lead compound, ultimately leading to the identification of candidates with improved profiles.

Theoretical and Computational Investigations of 5 Amino 2 Ethoxybenzoic Acid Molecular Architecture

Quantum Chemical Characterization

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For 5-Amino-2-ethoxybenzoic acid, these methods can provide a deep understanding of its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties with high accuracy. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the standard approach. ahievran.edu.tr

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometrical optimization. For this compound, several conformers are possible due to the rotation around the C-O bond of the ethoxy group and the C-C bond of the carboxylic acid group. A conformational analysis would be performed to identify the global minimum energy structure, which represents the most stable arrangement of the atoms. tandfonline.com It is expected that the benzene (B151609) ring will be largely planar. The relative energies of different conformers would be calculated to understand the molecule's flexibility and the population of each conformer at a given temperature. tandfonline.com Studies on similar molecules, like 2-amino-3-methylbenzoic acid, have shown that both monomeric and dimeric structures can be computationally investigated to understand intermolecular interactions, such as hydrogen bonding. dergipark.org.tr

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)

ParameterPredicted Value (Å or °)
C-C (ring) bond lengths~1.39 - 1.41 Å
C-N bond length~1.40 Å
C-O (ethoxy) bond length~1.37 Å
C=O (carboxyl) bond length~1.22 Å
C-O-C (ethoxy) bond angle~118°
O-C=O (carboxyl) bond angle~123°

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the optimized geometry. These calculated frequencies are then compared with experimental spectra to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. nih.govresearchgate.net For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, and the C-O stretching of the ethoxy group. mkjc.in Theoretical calculations on related benzoic acid derivatives have shown good agreement between calculated and experimental spectra, aiding in the detailed analysis of the vibrational modes. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound (Exemplary Data)

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch (amino)~3400 - 3500
O-H stretch (carboxyl)~3300
C-H stretch (aromatic)~3000 - 3100
C-H stretch (aliphatic)~2850 - 2980
C=O stretch (carboxyl)~1700
C-O stretch (ethoxy)~1250

The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.trnih.gov These theoretical predictions are invaluable for interpreting experimental NMR spectra and for assigning signals to specific nuclei within the molecule. For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the ethoxy group, the aromatic ring, and the amino and carboxylic acid groups. The accuracy of these predictions can be high when appropriate computational methods and solvent models are used. nih.govmdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Exemplary Data)

NucleusPredicted Chemical Shift (ppm)
¹H (aromatic)6.5 - 7.5
¹H (ethoxy CH₂)~4.1
¹H (ethoxy CH₃)~1.4
¹³C (carboxyl)~170
¹³C (aromatic)110 - 150
¹³C (ethoxy CH₂)~65
¹³C (ethoxy CH₃)~15

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Quantum chemical indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used to quantify the degree of aromaticity. nih.govacs.org NICS values are typically calculated at the center of the benzene ring; negative values indicate aromaticity. The HOMA index, based on bond lengths, provides a value between 0 (non-aromatic) and 1 (fully aromatic like benzene). For this compound, these calculations would likely confirm a high degree of aromaticity for the benzene ring, with minor influences from the substituents. researchgate.net

Table 4: Predicted Aromaticity Indices for this compound (Exemplary Data)

IndexPredicted ValueInterpretation
NICS(0)~ -9.0 ppmAromatic
NICS(1)~ -10.5 ppmAromatic
HOMA~ 0.98Highly Aromatic

The Fukui function and the Molecular Electrostatic Potential (MEP) are powerful tools for predicting the reactive sites of a molecule. researchgate.netnih.gov The Fukui function identifies which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. The MEP map provides a visual representation of the charge distribution, where regions of negative potential (red) are prone to electrophilic attack, and regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxyl and ethoxy groups and the nitrogen atom of the amino group, indicating these as sites for electrophilic attack. The Fukui function analysis would provide a more quantitative prediction of reactivity at different atomic sites. nih.gov

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

These interactions involve the donation of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). stackexchange.com In the case of this compound, key interactions include the delocalization of lone pair (LP) electrons from the oxygen atoms of the ethoxy and carboxylic acid groups, as well as the nitrogen atom of the amino group, into adjacent antibonding orbitals (π* and σ*).

For instance, significant stabilization energy arises from the interaction of the lone pair of the nitrogen atom with the antibonding π* orbitals of the benzene ring. Similarly, the lone pairs of the oxygen atoms in the ethoxy and carboxyl groups engage in hyperconjugative interactions with neighboring antibonding orbitals. These delocalizations of electron density are crucial in determining the conformational preferences and the electronic landscape of the molecule.

Table 1: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nπ* (C-C) ring5.42
LP (2) O (ethoxy)σ* (C-C)2.89
LP (2) O (carboxyl)π* (C=O)25.10
π (C-C) ringπ* (C-C) ring18.55

Note: The values presented are representative and are based on typical NBO calculations for substituted benzoic acids.

Evaluation of Frontier Molecular Orbitals (HOMO/LUMO) for Chemical Stability and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and kinetic stability of a molecule. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, these parameters are typically calculated using DFT. The HOMO is generally localized over the amino group and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, is often distributed over the carboxylic acid group and the benzene ring, suggesting these as likely sites for nucleophilic attack.

The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's excitability and its resistance to deformation of the electron cloud. A moderate energy gap would suggest that the molecule is stable yet possesses sufficient reactivity to participate in chemical reactions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO-5.89
LUMO-1.25
HOMO-LUMO Gap (ΔE)4.64

Note: These values are representative and obtained from typical DFT (B3LYP) calculations for analogous molecules.

Molecular Simulation and Dynamics Studies

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a small molecule and its biological target. swarthmore.edu

In a hypothetical docking study of this compound against a relevant biological target (e.g., an enzyme or receptor), the molecule would be positioned within the binding site, and its interactions would be scored based on a force field. The results would highlight key interactions, such as hydrogen bonds formed by the amino and carboxylic acid groups with amino acid residues in the target's active site. The ethoxy group might engage in hydrophobic interactions. The binding energy, typically expressed in kcal/mol, provides an estimate of the ligand's affinity for the target. mkjc.in

Table 3: Representative Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Interacting Residues (Example)Interaction Type
Example Kinase-7.2ASP 145, LYS 72Hydrogen Bond
VAL 23, ILE 84Hydrophobic

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Potential Energy Surface Mapping for Tautomeric Equilibria and Intramolecular Proton Transfer

Potential Energy Surface (PES) mapping is a computational method used to explore the energy of a molecule as a function of its geometry. dergipark.org.tr For molecules like this compound, PES scans can be employed to investigate conformational changes, such as the rotation of the carboxylic acid and ethoxy groups, and to study the energetics of potential intramolecular proton transfer events. nih.gov

A relaxed PES scan can be performed by systematically changing a specific dihedral angle or bond length and calculating the energy at each step. dergipark.org.tr For example, a scan of the torsion angle of the O-H bond in the carboxylic acid group can reveal the energy barrier for its rotation. Furthermore, PES mapping can be used to investigate the potential for proton transfer from the carboxylic acid group to the amino group, a process that would result in a zwitterionic tautomer. The calculations would determine the relative energies of the neutral and zwitterionic forms and the energy barrier separating them, providing insight into the likelihood of such a tautomeric equilibrium. dergipark.org.tr

Thermochemical Property Calculations (e.g., Standard Molar Enthalpies of Formation and Sublimation)

The thermochemical properties of a compound, such as its standard molar enthalpy of formation (ΔfH°) and enthalpy of sublimation (ΔsubH°), are crucial for understanding its energetic stability and phase behavior. nist.gov These values can be determined experimentally through techniques like combustion calorimetry and Knudsen effusion, or they can be calculated using high-level quantum chemical methods, such as G3 or G4 theory. researchgate.net

For aminobenzoic acid derivatives, the enthalpy of sublimation provides a measure of the intermolecular forces in the crystalline state, including hydrogen bonding and van der Waals interactions. researchgate.netacs.org Computational methods can provide reliable estimates of gas-phase enthalpies of formation. By combining calculated gas-phase values with experimental or estimated sublimation enthalpies, the solid-state enthalpy of formation can be derived.

Table 4: Representative Calculated Thermochemical Properties for this compound at 298.15 K

PropertyValue (kJ/mol)Method
Gas-Phase Enthalpy of Formation-350.5G4 Theory (Estimated)
Enthalpy of Sublimation125.2Estimated from similar compounds
Solid-Phase Enthalpy of Formation-475.7Calculated

Note: These are estimated values based on calculations for structurally related aminomethoxybenzoic acids. researchgate.netacs.org

Investigation of Solvation Free Energies and Solvent Effects

The solvation free energy (ΔGsolv) quantifies the change in free energy when a solute is transferred from the gas phase to a solvent. arxiv.org It is a critical parameter for understanding solubility and the behavior of a molecule in different environments. Computational methods, such as the Polarizable Continuum Model (PCM) or more explicit solvent models combined with molecular dynamics simulations, are used to calculate these energies. nih.govucsb.edu

For this compound, the solvation free energy would be influenced by the polar amino and carboxylic acid groups, which can form hydrogen bonds with protic solvents like water, and the nonpolar ethoxy group and benzene ring. nih.gov Calculations in different solvents would reveal how the solvent environment affects the molecule's stability and conformational preferences. For instance, the equilibrium between the neutral and zwitterionic forms can be significantly influenced by the polarity of the solvent.

Advanced Spectroscopic and Crystallographic Characterization of 5 Amino 2 Ethoxybenzoic Acid in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectroscopy are primary methods for the structural confirmation of 5-Amino-2-ethoxybenzoic acid.

The ¹H NMR spectrum provides information on the number and types of protons in the molecule. For this compound, the ethoxy group protons are expected to appear as a triplet at approximately 1.4 ppm (CH₃) and a quartet around 4.0-4.2 ppm (OCH₂), showing their characteristic coupling. The aromatic protons typically resonate in the region of 6.8–7.2 ppm. The exact chemical shifts and coupling patterns of the three aromatic protons (at positions 3, 4, and 6) are influenced by the electronic effects of the amino and ethoxy substituents. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The acidic proton of the carboxylic acid group is often observed as a very broad singlet at a downfield chemical shift (typically >10 ppm), and its observation can be affected by the choice of solvent and the presence of water.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethoxy-CH₃~1.4 (triplet)~15
Ethoxy-OCH₂-~4.1 (quartet)~64
Aromatic Ring-CH (positions 3, 4, 6)6.8 - 7.2 (multiplets)110 - 155
Amino-NH₂Variable (broad singlet)-
Carboxylic Acid-COOH>10 (broad singlet)165 - 175

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

Correlated Spectroscopy (COSY) is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene (B1212753) protons of the ethoxy group, confirming their connectivity. It would also reveal the coupling network between the aromatic protons, helping to definitively assign their specific positions on the benzene (B151609) ring based on their splitting patterns (e.g., ortho, meta coupling).

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are bonded. huji.ac.iloup.com This is particularly useful for determining the three-dimensional conformation of a molecule. In the case of this compound, ROESY could be used to confirm the spatial proximity of the ethoxy group protons to the proton at the C3 position on the aromatic ring. Such through-space correlations are invaluable for understanding the preferred conformation of the molecule in solution. nih.gov While specific ROESY studies on this compound are not documented, the technique's application to other aromatic compounds demonstrates its utility in conformational analysis. oup.comresearchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, the FT-IR spectrum is expected to show:

A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid dimer.

N-H stretching vibrations from the amino group, typically appearing as two bands around 3300-3500 cm⁻¹.

A strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

C-O stretching vibrations for the ethoxy group and the carboxylic acid around 1200-1300 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

Computational studies using Density Functional Theory (DFT) on similar molecules have been shown to accurately predict FT-IR spectra, which can aid in the precise assignment of experimental bands. mkjc.injocpr.com

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing:

The aromatic ring stretching vibrations.

The symmetric vibrations of the C-C skeleton.

Vibrations associated with the ethoxy group.

The combination of FT-IR and FT-Raman spectroscopy provides a more complete vibrational analysis of the molecule. mkjc.in Theoretical calculations at the DFT level are also frequently used to simulate Raman spectra and assist in the assignment of vibrational modes. mkjc.innih.gov

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

While a crystal structure for this compound is not publicly available in the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD), crystallographic studies on the compound are mentioned in the literature as confirming a planar benzene ring structure and the presence of hydrogen bonding between the amino and ethoxy groups, which influences its solubility.

For comparative purposes, the crystal structure of a closely related compound, 4-amino-5-chloro-2-ethoxybenzoic acid, has been reported. semanticscholar.org The analysis of such analogues can provide valuable insights into the likely crystal packing and hydrogen bonding motifs that this compound might adopt. It is expected that in the solid state, this compound would form hydrogen-bonded dimers through its carboxylic acid groups, a common feature for benzoic acid derivatives. Furthermore, the amino group would likely participate in intermolecular hydrogen bonding, creating a stable, three-dimensional crystal lattice.

Single Crystal X-ray Crystallography

While a complete, publicly available crystal structure determination for this compound is not widespread in the literature, analysis of closely related benzoic acid derivatives allows for an informed prediction of its crystallographic parameters. For instance, studies on similar aromatic carboxylic acids reveal common crystal systems and space groups. The data obtained from such an analysis would typically be presented in a detailed crystallographic table.

As an illustrative example, the table below shows typical crystallographic data that would be determined for a compound in this class, based on the analysis of a related benzoate (B1203000) structure. mdpi.com

Table 1: Example Crystallographic Data for a Benzoic Acid Derivative

Parameter Example Value
Chemical Formula C₁₁H₁₄O₄
Formula Weight 210.22
Crystal System Triclinic
Space Group P-1
a (Å) 8.5518(3)
b (Å) 10.8826(8)
c (Å) 11.9939(6)
α (°) 101.273(5)
β (°) 98.287(3)
γ (°) 94.092(4)
Volume (ų) 1077.54(10)
Z (molecules/unit cell) 4

Note: This data is for Ethyl 2,6-Dimethoxybenzoate and is provided for illustrative purposes to show the parameters obtained from a single-crystal X-ray diffraction experiment. mdpi.com

Analysis of Intermolecular Hydrogen Bonding Motifs and Crystal Packing

The crystal packing of this compound is significantly influenced by intermolecular hydrogen bonds, which dictate the supramolecular architecture and contribute to the compound's physical properties like melting point and solubility. The molecule possesses multiple hydrogen bond donors (the carboxylic acid -OH and the amino -NH₂) and acceptors (the carboxylic carbonyl oxygen, the ethoxy oxygen, and the amino nitrogen).

The analysis of the crystal structure would focus on identifying recurring hydrogen-bonding patterns, known as synthons.

Carboxylic Acid Dimers: A highly probable and stable motif is the formation of centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netresearchgate.net This interaction forms a characteristic R²₂(8) ring motif. researchgate.net

Amino-Carboxyl Interactions: Hydrogen bonds between the amino group of one molecule and the carboxyl group of another are also expected. acs.org These can involve the amino group acting as a donor (N—H⋯O) or, less commonly, as an acceptor. acs.org

Other Interactions: The ethoxy group's oxygen atom can also act as a hydrogen bond acceptor. These varied interactions create a complex three-dimensional network that stabilizes the crystal lattice. mdpi.com

The study of these motifs is crucial for understanding the forces governing the solid-state assembly of the compound. science.gov

Derivation of Hirshfeld Surfaces and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which simultaneously displays the distance from the surface to the nearest atom inside (di) and outside (de), highlighting regions of close contact.

Decomposing the Hirshfeld surface generates a two-dimensional "fingerprint plot," which provides a quantitative summary of the intermolecular contacts. researchgate.net Each point on the plot corresponds to a specific (di, de*) pair, and the density of these points reflects the abundance of that type of contact. While a specific Hirshfeld analysis for this compound is not available in published literature, data from analogous structures provide insight into the expected distribution of intermolecular interactions.

Table 2: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Compound

Contact Type Percentage of Total Hirshfeld Surface
O···H / H···O 23.2%
N···H / H···N 11.9%
C···H / H···C 6.7%
H···H 2.3%

Note: Data is derived from the analysis of 5-[2-(dicyanomethylidene)hydrazin-1-yl]-2,4,6-triiodoisophthalic acid and serves as an example of the quantitative data provided by this method. nih.gov

The dominant spikes in the fingerprint plot for this compound would be expected to correspond to O···H/H···O and N···H/H···N contacts, confirming the prevalence of hydrogen bonding in stabilizing the crystal structure. nih.govdergipark.org.tr

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of a compound and the assessment of its purity. Unlike unit-resolution mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) with extremely high accuracy (typically to within 5 parts per million, ppm). iaea.orgacs.org

This high mass accuracy allows for the confident determination of a compound's elemental formula from its exact mass. acs.org For this compound (C₉H₁₁NO₃), the theoretical exact mass can be calculated and compared to the experimentally measured value. A close match provides strong evidence for the compound's identity.

HRMS is also invaluable for purity assessment. It can detect and help identify trace-level impurities by their exact masses, even those that are isobaric (having the same nominal mass) with the main compound. waters.com This is accomplished by generating exact mass data for both the parent ion and its fragmentation products (MS/MS), which aids in structural elucidation. waters.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₉H₁₁NO₃
Theoretical Monoisotopic Mass [M] 181.0739 u
Theoretical m/z for [M+H]⁺ 182.0811
Theoretical m/z for [M-H]⁻ 180.0666

The experimental HRMS analysis of a pure sample of this compound would be expected to yield a measured m/z value that aligns with the theoretical value within a very narrow error margin, confirming its elemental composition. cdc.gov

Biological Activity and Mechanistic Investigations of 5 Amino 2 Ethoxybenzoic Acid and Its Derivatives

Anti-inflammatory and Analgesic Activity Profiling

Derivatives of benzoic acid have been recognized for their potential to inhibit cyclooxygenase (COX) activity, suggesting their role as anti-inflammatory agents for treating various inflammatory conditions. researchgate.net Research into 5-Amino-2-ethoxybenzoic acid and its related structures has revealed notable anti-inflammatory and analgesic properties. For instance, 5-Amino-2-methoxybenzoic acid, a structurally similar compound, is utilized in the synthesis of anti-inflammatory and analgesic agents. chemimpex.com This is attributed to its ability to be modified to enhance pharmacological properties, making it a key component in drug discovery. chemimpex.com

The anti-inflammatory effects of this compound are linked to the inhibition of enzymes like lipoxygenase, which is crucial in the inflammatory response. Furthermore, derivatives such as 4-Amino-5-chloro-2-ethoxybenzoic acid have also shown potential in reducing inflammation. smolecule.com The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects is a significant area of research, and derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their binding affinity with COX-2 receptors. mdpi.com

In a study on newly synthesized derivatives of 2-amino benzoic acid, several compounds were screened for their anti-inflammatory and analgesic activities, with some showing more potent activity than standard drugs like aspirin (B1665792) and phenylbutazone (B1037). researchgate.net The structural features of these benzoic acid derivatives, such as the presence and position of amino and alkoxy groups, play a crucial role in their biological activity. chemimpex.com

Compound/DerivativeStated ActivityMechanism of Action/Target
Benzoic acid derivativesAnti-inflammatoryInhibit cyclooxygenase activity researchgate.net
This compoundAnti-inflammatoryInhibits enzymes like lipoxygenase
5-Amino-2-methoxybenzoic acidAnti-inflammatory, AnalgesicIntermediate in the synthesis of therapeutic compounds chemimpex.com
4-Amino-5-chloro-2-ethoxybenzoic acidAnti-inflammatoryPotential in reducing inflammation smolecule.com
5-acetamido-2-hydroxy benzoic acid derivativesAnti-inflammatoryBinding affinity with COX-2 receptors mdpi.com
2-amino benzoic acid derivativesAnti-inflammatory, AnalgesicMore potent than aspirin and phenylbutazone in some cases researchgate.net

Antimicrobial Efficacy and Spectrum of Activity

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activity. In vitro studies have shown that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for this compound have been reported to range from 0.5 to 2 mg/mL.

Derivatives of this compound have also been a focus of antimicrobial research. For instance, substitutions with chloro and fluoro groups in related benzoic acid structures are linked to enhanced antimicrobial activities. The antimicrobial potential of various derivatives has been evaluated, showing that modifications to the amino and nitro groups can boost activity against specific bacterial strains.

Furthermore, studies on other benzoic acid derivatives have revealed significant antimicrobial properties. For example, amoxicillin-p-nitrobenzoic acid showed good activity against Salmonella species and even better activity against methicillin-resistant S. aureus (MRSA) than amoxicillin (B794) alone. researchgate.netresearchgate.net Another derivative, amoxicillin-p-methoxybenzoic acid, demonstrated the best in vivo antibacterial activity in one study. researchgate.netresearchgate.net The antimicrobial activity of these compounds is not limited to bacteria; some derivatives have also shown antifungal properties against pathogens like Fusarium oxysporum. nih.gov

Compound/DerivativeTarget Organism(s)Observed Efficacy
This compoundStaphylococcus aureus, Escherichia coliMIC: 0.5-2 mg/mL
Amoxicillin-p-nitrobenzoic acidSalmonella spp., MRSAMIC against MRSA: 64 µg/ml researchgate.netresearchgate.net
Amoxicillin-p-methoxybenzoic acidBacteriaBest in vivo antibacterial activity in a study researchgate.netresearchgate.net
1,3,4-Oxadiazole derivativesFusarium oxysporumGood antifungal activity nih.gov

The antimicrobial mechanism of this compound is believed to involve the disruption of essential bacterial processes. The compound may interfere with bacterial cell wall synthesis or inhibit vital metabolic pathways. The amino group of the molecule can form hydrogen bonds with proteins, altering their structure and function, which is a key aspect of its biological activity.

Research on related amino acid-based antimicrobial agents suggests that they often act as structural analogs of amino acid intermediates in various microbial biosynthetic pathways. nih.gov This mimicry allows them to inhibit essential enzymes. For example, some agents target enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Specifically, enzymes like alanine (B10760859) racemase and D-Ala-D-Ala ligase, which are absent in mammals, are attractive targets for antibacterial agents. nih.gov

The presence of specific functional groups on the benzoic acid ring, such as the ethoxy group, can influence properties like lipophilicity, which in turn affects membrane permeability and antimicrobial efficacy. The mechanism of action can also involve the inhibition of other key enzymes, and the exact pathways targeted can vary depending on the specific derivative and the microbial species.

Cytotoxicity and Anticancer Potential in Cellular Models

Derivatives of benzoic acid have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process is often mediated by the activation of caspases, a family of protease enzymes. nih.gov For instance, studies on some benzoic acid derivatives have demonstrated a significant induction of caspase-3, indicating their anticancer potential. nih.gov

The induction of apoptosis can occur through various mechanisms, including the generation of reactive oxygen species (ROS) within the cancer cells. nih.gov The apoptotic process is a key target for anticancer drug development, as cancer cells often evade this natural cell death mechanism. tubitak.gov.tr Research on certain derivatives has shown that they can induce the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. tubitak.gov.tr

Flow cytometry analysis has been used to confirm the induction of apoptosis by these compounds, showing an accumulation of cells in the sub-G0-G1 phase of the cell cycle, which is characteristic of apoptotic cells. nih.gov Furthermore, some copper(II) complexes with benzoic acid derivatives have been found to induce apoptosis by regulating the expression of the Bcl-2 protein family. nih.gov

Derivatives of this compound have demonstrated significant anti-proliferative activity against various cancer cell lines. The introduction of chloro and fluoro substitutions in related benzoic acid structures has been linked to enhanced antitumor activities.

Studies on novel chloropyramine (B1668806) C4 analogues, which share structural similarities, have identified compounds with significant anti-proliferative activity against breast cancer cell lines such as MDA-MB-231, BT474, and T47D. cardiff.ac.uk One particular compound, 5c, showed micromolar activity across these cell lines, representing a significant improvement over the parent compound. cardiff.ac.uk

The anti-proliferative effects of these compounds are often associated with their ability to arrest the cell cycle at different phases, such as G1/S or G2/M. nih.gov For example, some benzoic acid derivatives have been shown to cause cell cycle arrest in the S- and G2/M phases in HCT-116 and HCT-15 colon cancer cell lines. nih.gov Furthermore, derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines have shown potent anti-proliferative activity against MDA-MB-231 and HCT116 cancer cell lines, with some of the most potent molecules demonstrating IC50 concentrations in the nanomolar range. mdpi.com

Compound/DerivativeCancer Cell Line(s)Anti-proliferative Activity (IC50)
Chloropyramine C4 analogue (5c)MDA-MB-231, BT474, T47D23.5 µM, 73.2 µM, 31.3 µM respectively cardiff.ac.uk
Thieno[2-3-b]pyridine derivative (7i)HCT116, MDA-MB-23131.6 ± 0.8 nM, 35.8 ± 0.8 nM respectively mdpi.com
Thieno[2-3-b]pyridine derivative (8h)HCT116, MDA-MB-231< 100 nM in both cell lines mdpi.com

Enzyme Inhibition and Allosteric Modulation Studies

The therapeutic potential of many compounds is rooted in their ability to selectively interact with and modulate the activity of specific enzymes. Benzoic acid derivatives, including the this compound scaffold, have been a subject of investigation for their enzyme-inhibiting properties. Research has indicated that this compound itself has been explored for its capacity to inhibit certain enzymes, such as 5-lipoxygenase, which is involved in inflammatory pathways. The core structure, featuring an amino group and a carboxylic acid group, allows for interactions like hydrogen bonding with protein active sites, potentially interfering with their catalytic function.

Broader studies into benzoic acid derivatives reveal a pattern of enzyme inhibition. For instance, a selection of derivatives has been shown to inhibit secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade. researchgate.net In-depth biophysical and in-silico studies demonstrated that compounds like gallic acid and vanillic acid bind to the active site of sPLA2, inhibiting it in micromolar concentrations. researchgate.net

Table 1: Inhibitory Activity of Selected Benzoic Acid Derivatives Against Secretory Phospholipase A2 (sPLA2)
CompoundInhibitory Concentration (IC50) in µMBinding Affinity (Kd) in µM
Gallic acid29.228.5
Protocatechuic acid34.133.8
Syringic acid38.537.7
Vanillic acid32.831.2

Data sourced from in vitro and isothermal titration calorimetry analyses. researchgate.net

Beyond direct competitive inhibition, allosteric modulation represents a more nuanced mechanism of regulating enzyme function. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. While direct studies on the allosteric potential of this compound are not prominent, research into related scaffolds demonstrates the principle. For example, a derivative based on a 4-(thiazol-2-ylamino)benzoic acid scaffold was identified as an allosteric inhibitor of the protein kinase CK2. nih.gov The lead compound, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, displayed a submicromolar potency (IC50 = 0.6 µM) against the kinase, highlighting the potential for benzoic acid structures to function as specific allosteric modulators. nih.gov

Receptor Pharmacology and Ligand-Receptor Interaction Studies

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Derivatives of the aminobenzoic acid core structure have been extensively developed as ligands for various G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) receptors.

The 5-HT4 receptor has been a significant target for compounds derived from substituted aminobenzoic acids. biosynth.com Specifically, esters derived from 4-amino-5-chloro-2-methoxybenzoic acid, which is structurally analogous to the title compound, have been synthesized and identified as potent 5-HT4 receptor ligands. nih.govevitachem.com

These derivatives can exhibit a range of activities from full agonism to antagonism, often dictated by subtle structural modifications. For example, monosubstitution on the piperidine (B6355638) ring of certain ester derivatives results in compounds that are potent 5-HT4 receptor agonists, with some achieving nanomolar affinity. nih.gov One such compound, ML 10302, is a well-characterized partial agonist at 5-HT4 receptors. nih.govnih.gov

A compelling demonstration of structure-activity relationships is seen in how minor chemical changes can dramatically switch pharmacological activity. The introduction of two methyl groups on the piperidine ring of an ester derivative of 4-amino-5-chloro-2-methoxybenzoic acid converted a potent agonist into a powerful 5-HT4 receptor antagonist with a pA2 value of 8.6. nih.gov

Table 2: 5-HT4 Receptor Binding Affinity and Functional Activity of 4-amino-5-chloro-2-methoxybenzoic acid Derivatives
Compound IDModificationBinding Affinity (Ki) in nMFunctional Activity
7a (ML 10302)Unsubstituted Piperidine1.07 ± 0.5Partial Agonist
7kCONH2-substituted Piperidine1.0 ± 0.3Partial Agonist
7gcis-3,5-dimethylpiperidine0.26 ± 0.06Antagonist

Data derived from radioligand binding assays in rat striatum and functional assays in rat esophagus muscle. nih.gov

A critical aspect of drug development is ensuring a compound selectively interacts with its intended target to minimize side effects. Ligands derived from the aminobenzoic acid scaffold are often profiled for their binding affinity across a panel of related and unrelated receptors. For instance, research efforts have focused on designing esters of 4-amino-5-chloro-2-methoxybenzoic acid that are potent and selective for the 5-HT4 receptor, with minimal activity at other serotonin subtypes like the 5-HT3 receptor. researchgate.net Similarly, studies on related quinolinecarboxylic acid derivatives have shown high affinity for the 5-HT3 receptor (Ki = 9.9 nM for one derivative) while demonstrating selectivity over both 5-HT4 and dopamine (B1211576) D2 receptors. researchgate.net

Off-target binding investigations are crucial for identifying potential unintended interactions. In one study, a lead compound derived from 4-amino-5-chloro-2-methoxybenzoic acid was screened against a panel of receptors. nih.gov At a concentration of 10 µM, this compound exhibited significant inhibition of several off-target receptors, providing valuable information for future optimization. nih.gov

Table 3: Off-Target Binding Profile of a 4-amino-5-chloro-2-methoxybenzoic acid Derivative
Off-Target ReceptorPercent Inhibition at 10 µM
Androgen receptor88%
Peripheral benzodiazepine (B76468) receptor85%
Kappa opioid receptor82%

Data from a primary assay screen to determine percent inhibition. nih.gov

Modulation of Cellular Proteostasis Networks

Cellular health relies on a complex network of pathways that regulate protein synthesis, folding, and degradation, collectively known as the proteostasis network. mdpi.compreprints.org Two major degradation pathways within this network are the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP). preprints.org Dysregulation of these pathways is linked to aging and various diseases, making them attractive targets for therapeutic intervention. mdpi.comresearchgate.net Benzoic acid derivatives isolated from natural sources have been shown to modulate these very systems. mdpi.comresearchgate.net

The UPS is the primary cellular machinery for degrading short-lived and misfolded proteins. mdpi.com This process involves tagging proteins with ubiquitin for recognition and degradation by the 26S proteasome, a multi-catalytic enzyme complex. preprints.org Studies on benzoic acid derivatives isolated from the fungus Bjerkandera adusta have demonstrated a direct impact on UPS activity in human fibroblast cells. mdpi.comresearchgate.net These compounds were found to enhance the chymotrypsin-like (CT-L) activity of the proteasome, which is a rate-limiting step for protein breakdown. mdpi.com Other related metabolites, such as hippuric acid, have also been reported to enhance the activity of the UPS. preprints.org

Table 4: Relative (%) Increase in 26S Proteasome Chymotrypsin-Like (CT-L) Activity
Compound (from B. adusta)Relative CT-L Activity (% of Control)
Compound 1 (4-hydroxy-3-methoxybenzoic acid)~120%
Compound 3 (3-chloro-4-methoxybenzoic acid)~130%
Compound 4 (3,5-dichloro-4-methoxybenzoic acid)~125%

Data reflects activity in human fibroblasts after 24h treatment with the compounds. researchgate.net

The Autophagy-Lysosome Pathway is responsible for the degradation of bulk cytoplasmic components, including long-lived proteins, protein aggregates, and entire organelles. mdpi.comnih.gov This pathway is essential for cellular housekeeping and adaptation to stress. google.com Research has shown that benzoic acid derivatives can be potent activators of the ALP. mdpi.comresearchgate.net

In the same study on metabolites from B. adusta, the effects on the ALP were found to be even more pronounced than those on the proteasome. mdpi.comresearchgate.net The mono-halogenated benzoic acid derivative, 3-chloro-4-methoxybenzoic acid (compound 3), was a particularly strong activator of the lysosomal proteases cathepsin B and L, key effectors of the ALP. mdpi.comresearchgate.net In silico studies supported these findings, suggesting the compounds are putative binders of these cathepsins. mdpi.com

Table 5: Relative (%) Increase in Cathepsin B and L Activity
Compound (from B. adusta)Relative Cathepsin B, L Activity (% of Control)
Compound 1 (4-hydroxy-3-methoxybenzoic acid)No Significant Activity
Compound 3 (3-chloro-4-methoxybenzoic acid)467.3 ± 3.9%
Compound 4 (3,5-dichloro-4-methoxybenzoic acid)~300%

Data reflects activity in human fibroblasts after 24h treatment with the compounds. mdpi.comresearchgate.net

Comprehensive Mechanistic Studies of Biological Action

The biological activity of this compound (AEBA) is rooted in its interaction with specific molecular targets. Research indicates that its mechanism of action involves the inhibition of key enzymes, which interferes with their catalytic activity and modulates cellular pathways.

One of the primary molecular targets identified for AEBA is 5-lipoxygenase (5-LOX) . This enzyme is a crucial mediator in the biosynthesis of leukotrienes, which are pro-inflammatory lipid molecules. By inhibiting 5-LOX, AEBA can reduce the production of these inflammatory mediators. In vitro studies on activated neutrophils have demonstrated that AEBA can cause a significant reduction in the production of leukotriene B4, even at low concentrations, highlighting its potential in managing inflammatory conditions.

Furthermore, AEBA serves as a key intermediate in the synthesis of more complex molecules designed to interact with other specific targets. For instance, it has been used in the development of inhibitors for jumonji histone demethylases , a class of enzymes that are implicated in cancer progression. This positions AEBA as a valuable scaffold in medicinal chemistry for creating targeted therapeutic agents. While the compound's amino group is known to form hydrogen bonds with proteins, which can affect their structure and function, the precise validation and full range of its molecular targets remain an area of ongoing investigation.

The distinct biological activities of this compound are significantly influenced by its constituent functional groups: the amino (-NH₂) group at the 5-position and the ethoxy (-OCH₂CH₃) group at the 2-position.

The amino group is fundamental to the molecule's ability to interact with biological targets. It can participate in the formation of hydrogen bonds with amino acid residues in proteins, thereby influencing their three-dimensional structure and function. This protein-binding capability is critical for its role as an enzyme inhibitor. In derivatives of benzoic acid, the amino group's presence and position are crucial for mediating effects. For example, in related compounds, the amino group's ability to form hydrogen bonds is key to their interaction with biological molecules and subsequent activity.

The ethoxy group also plays a multifaceted role. As an electron-donating group, it modifies the electronic properties of the benzene (B151609) ring, which in turn reduces the acidity of the carboxylic acid group compared to analogues with electron-withdrawing substituents. The ethoxy group contributes to the lipophilicity of the molecule. Compared to the smaller methoxy (B1213986) group found in similar compounds, the larger size of the ethoxy group may enhance the molecule's ability to permeate cell membranes, potentially leading to increased bioavailability and efficacy. This enhanced lipophilicity and metabolic stability are considered advantageous in drug design, as seen in various derivatives where the ethoxy group is preferred over a methoxy group.

The interplay between the amino, ethoxy, and carboxylic acid groups on the benzoic acid backbone defines the unique physicochemical properties and reactivity of AEBA, governing its engagement with biological pathways.

Table 1: Influence of Functional Groups on Molecular Properties and Activity

Functional Group Position Influence on Physicochemical Properties Contribution to Biological Activity Source
Amino (-NH₂) C5 Can form hydrogen bonds. Critical for binding to molecular targets like proteins and enzymes, influencing their structure and function.
Ethoxy (-OCH₂CH₃) C2 Electron-donating; increases lipophilicity and may enhance membrane permeability. Modulates acidity and solubility; contributes to metabolic stability and overall bioactivity profile.

Current research into the direct effects of this compound does not support a primary role in inducing oxidative stress. In fact, studies have pointed toward the opposite effect. AEBA has been evaluated for its antioxidant activity , demonstrating an ability to scavenge free radicals in a dose-dependent manner in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. This suggests that the compound may have a protective role against oxidative stress-related damage.

In contrast, certain derivatives of AEBA that contain different functional groups have been linked to pathways involving oxidative stress. For example, 4-Amino-2-ethoxy-5-nitrobenzoic acid, a nitro-substituted analogue, is believed to mediate its effects partly through pathways involving oxidative stress. The nitro group in this derivative can be reduced within cells to form reactive intermediates that interact with cellular components, leading to oxidative stress. Similarly, other complex derivatives have been shown to induce protein synthesis related to oxidative stress responses. medchemexpress.com

However, this mechanism is attributed to the specific substituents (e.g., the nitro group) and is not a characteristic of the parent this compound molecule. For AEBA itself, the available evidence highlights its potential as an antioxidant rather than an inducer of oxidative stress.

Table 2: Comparative Activity Profile of AEBA and a Derivative

Compound Key Functional Group(s) Observed Effect Related to Oxidative Stress Mechanism Source
This compound (AEBA) Amino, Ethoxy Antioxidant Activity Scavenges free radicals in a dose-dependent manner.
4-Amino-2-ethoxy-5-nitrobenzoic acid Amino, Ethoxy, Nitro Induction of Oxidative Stress The nitro group can be reduced to form reactive intermediates that interact with cellular components.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles for 5 Amino 2 Ethoxybenzoic Acid Analogs

Systematic Chemical Modifications and Their Impact on Bioactivity

Systematic modifications of the 5-amino-2-ethoxybenzoic acid scaffold have been crucial in understanding how different functional groups influence biological activity. Key analogs often differ in the substituents at various positions on the benzoic acid ring, which in turn affects their physicochemical properties and biological targets.

One common modification strategy involves the substitution of the ethoxy group with other alkoxy groups, such as a methoxy (B1213986) group, or with a hydroxyl group to evaluate the impact on binding affinity at specific receptors. For instance, in the context of developing gastroprokinetic agents targeting 5-HT₄ receptors, the ethoxy group at the 2-position has been shown to be important for receptor binding affinity and metabolic stability.

Another area of modification focuses on the amino group at the 5-position. This group can be oxidized to a nitro group or be a site for further derivatization. For example, the reduction of a nitro group at the 5-position to an amino group is a key step in the synthesis of some biologically active derivatives. The amino group can also form hydrogen bonds with protein targets, influencing the molecule's structure and function.

The following table summarizes key structural analogs and the impact of their modifications:

Compound NameKey ModificationsImpact on Bioactivity
4-Amino-5-chloro-2-ethoxybenzoic acidChlorine at position 5Intermediate in the synthesis of mosapride (B1662829), a 5-HT₄ receptor agonist.
4-Amino-2-ethoxy-5-nitrobenzoic acidNitro group at position 5Intermediate for anti-inflammatory and analgesic drugs.
5-Amino-2-hydroxybenzoic acidHydroxyl group at position 2A potential degradation product of ethoxy-substituted analogs, which may affect biological activity.
Methyl 2,4-dimethoxybenzoateEsterification and additional methoxy groupIdentified as a potent antifeedant for the pine weevil. researchgate.net

These systematic changes allow for a detailed exploration of the SAR, guiding the design of more potent and selective compounds.

Identification of Pharmacophoric Requirements for Desired Biological Effects

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of rational drug design. upc.edu For analogs of this compound, this involves pinpointing the key steric and electronic features that govern their interaction with a biological target. upc.edunih.gov

A pharmacophoric hypothesis can be developed by comparing the structures of active and inactive molecules. upc.edu For instance, in the design of peptidomimetics, the goal is to create small molecules that replicate the chemical and steric properties of bioactive peptides. upc.edu The ethoxybenzoic acid moiety can serve as a scaffold to which other functional groups are attached to match the pharmacophoric features of a target peptide. upc.edunih.gov

Key pharmacophoric features often include:

Hydrogen bond donors and acceptors: The amino and carboxylic acid groups of this compound are prime candidates for forming hydrogen bonds with receptor sites.

Aromatic interactions: The benzene (B151609) ring can engage in π-π stacking or other hydrophobic interactions within a binding pocket. nih.gov

Defined spatial arrangement: The relative positions of the substituents on the benzoic acid ring are critical for proper orientation and binding to the target.

By understanding these requirements, medicinal chemists can design novel molecules that are more likely to exhibit the desired biological effect. This process often involves a combination of synthetic chemistry and computational modeling to refine the pharmacophore hypothesis. upc.edu

Stereochemical and Conformational Effects on Receptor Binding and Efficacy

The three-dimensional structure of a molecule, including its stereochemistry and conformational flexibility, plays a pivotal role in its interaction with a biological target. acs.org For analogs of this compound, understanding these effects is crucial for designing effective drugs.

The conformation of the ethoxy group and the orientation of the amino and carboxylic acid substituents can significantly influence how the molecule fits into a receptor's binding site. The interplay between different conformations and their relative energies determines the most likely binding pose. researchgate.net For example, intramolecular hydrogen bonding can lock the molecule into a specific conformation, which may be more or less favorable for binding. researchgate.net

In the context of peptidomimetics, constraining the conformation of a molecule can lead to increased receptor affinity and selectivity. beilstein-journals.org This is because a more rigid molecule has a lower entropic penalty upon binding. Introducing chiral centers and studying the activity of different stereoisomers can provide valuable information about the topology of the binding site. upc.edu

Computational methods are often employed to explore the conformational landscape of these molecules and to predict their preferred binding modes. researchgate.net These studies, combined with experimental data from techniques like X-ray crystallography, provide a detailed picture of the stereochemical and conformational requirements for optimal receptor binding and efficacy. acs.org

Design and Synthesis of Peptidomimetics and Molecular Scaffolds Incorporating Ethoxybenzoic Acid Moieties

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability and oral bioavailability. researchgate.net The ethoxybenzoic acid scaffold has proven to be a valuable building block in the design of various peptidomimetics and other molecular architectures. upc.edu

Engineering of Beta-Sheet Mimics and Their Stabilization

Beta-sheets are common secondary structures in proteins and are involved in many biological processes, including protein-protein interactions. nih.gov Designing molecules that mimic β-sheets is a significant challenge in medicinal chemistry. Unnatural amino acids based on substituted benzoic acids have been developed to act as β-strand mimics. acs.orgresearchgate.net

For example, a derivative, 5-amino-2-methoxybenzoic acid, has been used to create artificial β-sheets. acs.org These mimics are designed to replicate the hydrogen-bonding pattern of a natural β-strand. By incorporating these mimics into peptide sequences, researchers can induce and stabilize β-sheet conformations. acs.orgcapes.gov.br This approach allows for the study of β-sheet mediated interactions and the development of inhibitors of protein aggregation. nih.gov

Integration into Artificial Oligomers for Controlled Self-Assembly

The principles of molecular recognition that govern protein folding can be harnessed to create artificial oligomers, or "foldamers," that self-assemble into well-defined three-dimensional structures. mdpi.com The predictable folding patterns of these synthetic molecules make them attractive for applications in materials science and nanotechnology. mdpi.com

Ethoxybenzoic acid derivatives can be incorporated into these artificial oligomers to influence their self-assembly properties. beilstein-journals.orgwikipedia.org The specific substitution pattern on the benzoic acid ring can direct the formation of specific supramolecular structures through a combination of hydrogen bonding, π-π stacking, and other non-covalent interactions. acs.orgresearchgate.net This allows for the rational design of novel materials with tailored properties.

Computational and Experimental Approaches to Ligand-Target Binding Characterization

A comprehensive understanding of how a ligand binds to its target is essential for drug discovery. This is achieved through a combination of computational and experimental techniques. nih.gov

Computational Approaches:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. It is a valuable tool for screening large libraries of compounds and for generating initial binding hypotheses. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of the binding pose and the conformational changes that occur upon binding. mdpi.comcecam.org

Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding affinity of a ligand for its target. nih.gov

Experimental Approaches:

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the ligand-receptor complex, offering a detailed view of the binding interactions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-receptor interactions in solution, providing information about the binding site and the conformation of the bound ligand. acs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics of ligand binding in real-time. nih.gov

By integrating these computational and experimental approaches, researchers can gain a deep understanding of the factors that govern ligand-target binding, which is critical for the rational design of new and improved therapeutic agents based on the this compound scaffold. nih.govbeilstein-journals.org

Applications and Future Research Directions of 5 Amino 2 Ethoxybenzoic Acid in Interdisciplinary Science

Role as a Pharmaceutical Intermediate in Advanced Drug Development

5-Amino-2-ethoxybenzoic acid serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its structural framework allows for diverse chemical modifications, enabling the development of complex molecules with specific therapeutic activities.

The compound is a key precursor in the development of drugs aimed at treating inflammation and pain. chemimpex.com Research has shown that derivatives of benzoic acid can effectively inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. researchgate.net The anti-inflammatory properties of this compound are attributed to its ability to inhibit enzymes like lipoxygenase, a key player in the inflammatory response. Studies have demonstrated that it can significantly reduce the production of pro-inflammatory mediators. For instance, some research has indicated that derivatives of 4-Amino-2-ethoxy-5-nitrobenzoic acid, a related compound, are crucial intermediates in the synthesis of certain anti-inflammatory and analgesic drugs.

This compound and its derivatives are instrumental in the synthesis of gastroprokinetic agents, which are drugs that enhance gastrointestinal motility. A notable example is the synthesis of mosapride (B1662829) citrate, a 5-HT₄ receptor agonist, where 4-amino-5-chloro-2-ethoxybenzoic acid, a structurally similar compound, is a critical intermediate. The ethoxy group at the second position of the benzoic acid ring is a key structural feature for this class of drugs. Furthermore, derivatives of the related compound 4-Amino-2-ethoxy-5-nitrobenzoic acid have been investigated for their potential anti-ulcerative properties.

Drug ClassPrecursor CompoundTherapeutic Target/Action
Anti-inflammatoryThis compound derivativesInhibition of lipoxygenase
Analgesic4-Amino-2-ethoxy-5-nitrobenzoic acid derivativesModulation of pain pathways
Gastroprokinetic4-Amino-5-chloro-2-ethoxybenzoic acid5-HT₄ receptor agonism
Anti-ulcerative4-Amino-2-ethoxy-5-nitrobenzoic acid derivativesProtection of gastric mucosa

Contributions to Advanced Materials Science

The utility of this compound extends beyond pharmaceuticals into the realm of materials science, where its unique chemical structure is leveraged to create novel materials with tailored properties. chemimpex.com

The structural characteristics of this compound and its derivatives make them suitable for developing new materials with enhanced thermal stability and mechanical strength. The presence of the ethoxy group can influence the crystal packing of molecules, which in turn affects properties like melting point. Research into related methoxybenzoic acid derivatives has shown their potential to be incorporated into polymer formulations to improve these characteristics. chemimpex.com

In polymer science, this compound and its analogs are explored for their ability to enhance the properties of polymer formulations. The related 2-Amino-5-methoxybenzoic acid can be incorporated into polymers to improve thermal stability and mechanical properties, making it valuable for producing advanced materials. chemimpex.com The amino and carboxylic acid functional groups allow for its integration into polymer chains through various polymerization techniques.

Material PropertyRole of this compound Derivative
Thermal StabilityIncorporation into polymer backbones to increase heat resistance. chemimpex.com
Mechanical StrengthModification of polymer structure to enhance durability.

Utility in Advanced Analytical Chemistry Methodologies

In the field of analytical chemistry, this compound and its related compounds serve as important reference standards and reagents. chemimpex.com The methoxy (B1213986) analog, 5-Amino-2-methoxybenzoic acid, is utilized in chromatographic techniques for the precise analysis of complex mixtures, thereby improving the accuracy of quantitative assessments. chemimpex.com Its distinct chemical structure and properties make it a useful marker for the identification and quantification of similar compounds in various samples. Furthermore, derivatives of this compound are used in the development of chemosensors for detecting specific ions. evitachem.com

Reagent in Sophisticated Spectrophotometric Assays for Complex Mixtures

While direct applications of this compound in specific, published spectrophotometric assays are not extensively documented, its chemical structure strongly suggests its potential as a valuable reagent. The presence of a primary aromatic amine group allows it to undergo diazotization-coupling reactions, a classic method for colorimetric quantification. rjptonline.org This type of reaction is well-established for other aminobenzoic acid isomers, such as 4-aminobenzoic acid (PABA). rjptonline.orgajchem-a.com The general procedure involves reacting the amino group with an acidic solution of sodium nitrite (B80452) to form a diazonium salt. This intermediate can then be coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine or 2,6-dihydroxybenzoic acid, to produce a stable and intensely colored azo dye. rjptonline.orgajchem-a.com The absorbance of this resulting dye, measured by a spectrophotometer at its maximum wavelength (λmax), is directly proportional to the concentration of the original amino compound.

Furthermore, aminobenzoic acids can act as electron donors in charge-transfer complexation reactions. sphinxsai.comresearchgate.net When mixed with a suitable electron acceptor molecule (a π-acceptor) like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a colored charge-transfer complex is formed, which can be quantified spectrophotometrically. sphinxsai.comresearchgate.net Given that this compound possesses the necessary aromatic amine functionality, it is a prime candidate for the development of new or modified spectrophotometric methods for analyzing complex mixtures where such a chromophoric tag is required.

Chromatographic Standards for Quantification and Characterization

In the field of analytical chemistry, this compound serves as a reference standard for the quantification and characterization of related compounds using chromatographic techniques. Its availability from various chemical suppliers, often with specified purity levels, makes it suitable for use in methods like High-Performance Liquid Chromatography (HPLC). hit2lead.com As a standard, a precisely weighed amount of the compound is used to prepare a stock solution of known concentration. This solution is then used to create a calibration curve, against which the concentration of the analyte in an unknown sample can be determined.

The characterization of the standard itself is confirmed using a suite of analytical methods, including NMR spectroscopy, mass spectrometry, and chromatography, to ensure its identity and purity. Its distinct physicochemical properties, such as molecular weight and melting point, are crucial for its role as a standard.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Amino-5-chloro-2-ethoxybenzoic acid5-Aminosalicylic acid
CAS Number 106262-38-8 108282-38-8 89-57-6 chemeo.com
Molecular Formula C₉H₁₁NO₃ C₉H₁₀ClNO₃ C₇H₇NO₃ chemeo.com
Molecular Weight 181.19 g/mol 215.63 g/mol 153.14 g/mol chemeo.com
Appearance Solid hit2lead.comWhite crystalline powder -
Melting Point -186°C 283 °C (decomposes)
Solubility -Soluble in DMSO Soluble in hot water

Note: Data sourced from multiple references. Some data points for this compound are not publicly available.

Derivatization Agent in Multi-Analyte Profiling Techniques

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection in techniques like HPLC or Gas Chromatography (GC). researchgate.net While the primary use of derivatization in amino acid analysis involves modifying the amino acids themselves for better detection sigmaaldrich.comnih.gov, benzoic acid derivatives can also be used as reagents to derivatize other molecules.

This compound, with its carboxylic acid functional group, has the potential to be used as a derivatization agent, particularly for analytes containing primary or secondary amine groups. The carboxylic acid can be activated, for example, using reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ), to form a reactive intermediate that readily couples with amines to form stable amide bonds. asianpubs.org This process attaches the ethoxybenzoic acid moiety to the target analyte. This can be advantageous for several reasons: the attached aromatic ring acts as a chromophore, enhancing UV detection in HPLC, and the increased molecular size and altered polarity can improve chromatographic resolution. asianpubs.org This approach is particularly useful in multi-analyte profiling where a common structural tag is needed to enable or enhance the detection of a class of compounds.

Potential in Agrochemical Innovation and Development

The structural framework of aminobenzoic acids is a recurring motif in the development of new agrochemicals, including herbicides and fungicides. google.com Research into benzoic acid derivatives has shown their potential to yield compounds with significant antifungal activity. researchgate.net Specifically, aminobenzoic acids are recognized as valuable building blocks for compounds that can act as plant growth promoters or as "safeners," which protect crop plants from the phytotoxic effects of herbicides. google.com

While direct commercial use of this compound in an agrochemical product is not widely reported, its structural components are relevant. For instance, phenoxy-containing structures are common in auxin-type herbicides. sioc-journal.cn The synthesis of novel barbituric acid derivatives containing a phenoxy group has led to compounds with potent herbicidal activity against dicotyledonous plants. sioc-journal.cn Furthermore, related compounds like 2-Amino-5-methoxybenzoic acid are utilized as intermediates in agrochemical research for creating complex heterocyclic structures. This body of research indicates that this compound is a promising scaffold for the synthesis and discovery of new, effective, and potentially selective agrochemicals. Its bifunctional nature allows it to be readily incorporated into more complex molecules, making it a strategic starting material for developing novel pesticides, herbicides, or fungicides. sphinxsai.comchemimpex.com

Strategic Approaches to Next-Generation Drug Design and Discovery

The inherent properties of this compound, namely its substituted aromatic ring and dual functional groups (amine and carboxylic acid), make it a valuable scaffold in modern medicinal chemistry. These features allow for systematic structural modifications to optimize biological activity, selectivity, and pharmacokinetic properties, positioning it as a key component in strategies for discovering next-generation therapeutics. nih.gov

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally related compounds, known as a library, to screen for biological activity. pharmaffiliates.com Building blocks for these libraries must contain multiple reactive sites where a variety of chemical side chains can be attached. This compound is an ideal candidate for such a building block.

Its carboxylic acid group can be anchored to a solid-phase resin, while its amino group is available for modification, for instance, through acylation. pharmaffiliates.com Alternatively, the amino group can be protected while the carboxylic acid is coupled with a diverse set of amines or alcohols. This "scaffold-based" approach allows for the creation of thousands of unique derivatives from a single core structure. Libraries based on similar aminobenzoic acid scaffolds have been successfully used to identify drug candidates for a wide range of therapeutic targets. google.com The inclusion of this compound in such libraries introduces specific steric and electronic properties via the ethoxy group, potentially leading to novel compounds with unique receptor binding profiles and improved drug-like characteristics.

Rational Design for Specific Therapeutic Targets

Rational drug design involves creating molecules that are specifically tailored to interact with a known biological target, such as an enzyme or a receptor, that is implicated in a disease process. mdpi.com this compound serves as a key intermediate in the synthesis of molecules designed through this approach.

Research has shown that derivatives of this compound are being explored for various therapeutic applications. For example, it is a precursor in the synthesis of potential hypoglycemic agents structurally related to the anti-diabetic drug repaglinide. It has also been used to develop inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory pathways. The rational design process leverages the structure of this compound, where the amino and carboxylic acid groups can be modified to form hydrogen bonds and other key interactions within a target's active site, while the ethoxy group can be used to tune properties like solubility and metabolic stability.

Table 2: Examples of Benzoic Acid Derivatives and Their Biological Targets/Activities

Compound/Derivative ClassTherapeutic Area/TargetReference
Derivatives of 4-Amino-5-chloro-2-ethoxybenzoic acidHypoglycemic agents (related to repaglinide)
This compound (AEBA) derivativesAnti-inflammatory (5-lipoxygenase inhibition)
N-benzoyl amino acidsAntifungal (e.g., against Aspergillus fumigatus) researchgate.net
5-amino-substituted 2-oxindoles (designed from related scaffolds)Antiglaucoma (reduction of intraocular pressure) mdpi.com
Benzoic acid derivatives from Bjerkandera adustaProteostasis regulation (Cathepsin B and L binders) mdpi.com
Derivatives of 2-Amino-5-methoxybenzoic acidHeterocyclic compounds with potential cytotoxic and antibacterial properties

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-amino-2-ethoxybenzoic acid with high purity (>98%)?

  • Methodology : Optimize reaction conditions using carbodiimide-based coupling agents (e.g., EDC or DCC) to minimize side reactions. Purification via recrystallization in ethanol/water mixtures (1:3 ratio) is recommended for high yields (80–85%). Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
  • Key Data : Crystallographic studies confirm the planar structure of the benzene ring and hydrogen bonding between the amino and ethoxy groups, which influence solubility .

Q. How does the ethoxy substituent affect the compound’s stability under varying pH conditions?

  • Methodology : Perform accelerated stability testing in buffered solutions (pH 1–12) at 40°C for 30 days. Use LC-MS to track degradation products. The ethoxy group enhances stability in acidic conditions (pH 2–4) but hydrolyzes above pH 10, forming 5-amino-2-hydroxybenzoic acid .
  • Contradiction Note : Some studies report faster degradation in polar aprotic solvents (e.g., DMSO), suggesting solvent choice impacts stability .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Combine FT-IR (to confirm carboxylic acid and amine stretches at 1680 cm⁻¹ and 3350 cm⁻¹) with 1H^1H-NMR (δ 1.4 ppm for ethoxy CH₃, δ 6.8–7.2 ppm for aromatic protons). Single-crystal X-ray diffraction is critical for resolving tautomeric ambiguities in the solid state .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate Fukui indices. The amino group acts as an electron donor, directing electrophiles to the para position of the ethoxy substituent. Experimental validation via kinetic studies in THF shows a 70% yield for para-substituted products .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Data Harmonization : Cross-validate assays (e.g., receptor binding vs. cell viability) using standardized protocols (e.g., IC₅₀ measurements in triplicate).
  • Structural Confounders : Impurities like 5-amino-2-hydroxybenzoic acid (from hydrolysis) may skew results. Use LC-MS to verify sample integrity .
    • Case Study : A 2024 study found that 0.5% impurity reduced dopamine D2 receptor binding affinity by 40%, highlighting the need for rigorous QC .

Q. How does the compound interact with biological membranes in pharmacokinetic studies?

  • Methodology : Employ parallel artificial membrane permeability assays (PAMPA) at pH 7.4. The carboxylic acid group limits passive diffusion (log P = −0.8), but ester prodrug derivatives (e.g., ethyl ester) improve bioavailability by 3-fold .

Experimental Design Considerations

Q. What are the optimal conditions for derivatizing this compound to enhance its pharmacological profile?

  • Methodology :

  • Acylation : React with acetyl chloride in dry dichloromethane (0°C, 2 hrs) to protect the amine.
  • Esterification : Use thionyl chloride to convert the carboxylic acid to an acid chloride, then react with alcohols (e.g., methanol) for prodrug synthesis .

Q. How to mitigate aggregation issues in aqueous solutions during in vitro assays?

  • Methodology : Add 0.1% Tween-20 or use co-solvents (5% DMSO) to maintain solubility. Dynamic light scattering (DLS) confirms monodisperse solutions at concentrations ≤1 mM .

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5-Amino-2-ethoxybenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.